Aplysinamisine II

Acetylcholinesterase inhibition Cholinesterase selectivity Alzheimer's disease drug discovery

Aplysinamisine II (CAS 150417-68-8) is a bromotyrosine-derived spiroisoxazoline (SIO) alkaloid first isolated from the Caribbean sponge Aplysina cauliformis and subsequently identified in Suberea clavata. It belongs to a class of marine natural products characterized by a dibromo-spirocyclohexadienyl-isoxazoline core linked via an amide bond to a linear aminoguanidine side chain.

Molecular Formula C16H23Br2N5O4
Molecular Weight 509.2 g/mol
Cat. No. B1233854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysinamisine II
Synonymsaplysinamisine II
aplysinamisine-II
Molecular FormulaC16H23Br2N5O4
Molecular Weight509.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br
InChIInChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16+/m0/s1
InChIKeyGCYSDIFCRYTRFB-XJKSGUPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aplysinamisine II Procurement Guide: Sourcing the Selective Spiroisoxazoline AChE Inhibitor


Aplysinamisine II (CAS 150417-68-8) is a bromotyrosine-derived spiroisoxazoline (SIO) alkaloid first isolated from the Caribbean sponge Aplysina cauliformis and subsequently identified in Suberea clavata [1]. It belongs to a class of marine natural products characterized by a dibromo-spirocyclohexadienyl-isoxazoline core linked via an amide bond to a linear aminoguanidine side chain [2]. Unlike many in-class compounds that exhibit broad, non-selective bioactivity, aplysinamisine II has emerged as a selective acetylcholinesterase (AChE) inhibitor with a >10-fold selectivity window over butyrylcholinesterase (BuChE) [3]. This selectivity profile, combined with its defined stereochemistry (5S,6R), distinguishes it for applications where off-target cholinesterase inhibition must be minimized.

Why Aplysinamisine II Cannot Be Substituted With Other Bromotyrosine SIO Alkaloids


Generic substitution within the bromotyrosine SIO alkaloid family is precluded by divergent side-chain architecture that dictates target selectivity. Aplysinamisine II bears a C-5 linear aminoguanidine side chain, whereas close analogs such as aplysamine-2 possess a C-3 trimethylammonium-propyl side chain [1]. This structural divergence translates into functionally distinct cholinesterase inhibition profiles: aplysamine-2 inhibits both AChE (IC50 0.46 μM) and BuChE (IC50 1.03 μM) with only ~2.2-fold selectivity, while aplysinamisine II selectively inhibits AChE with a >10-fold window over BuChE [2]. Furthermore, aplysinamisine I, which lacks cytotoxicity in standard assays [3], differs from aplysinamisine II that displays modest but measurable cytotoxicity—making the two unsuitable for interchangeable use in cytotoxicity-dependent screening cascades.

Aplysinamisine II: Quantified Differentiation Evidence for Informed Procurement


AChE Selectivity Over BuChE: >10-Fold Window Versus Non-Selective Aplysamine-2

Aplysinamisine II selectively inhibits electric eel AChE with an IC50 of 770 nM while exhibiting negligible BuChE inhibition, yielding a selectivity ratio (BuChE IC50 / AChE IC50) exceeding 10 [1]. In contrast, the structurally related SIO alkaloid aplysamine-2 inhibits both AChE (IC50 = 460 nM) and BuChE (IC50 = 1,030 nM) with only a ~2.2-fold selectivity ratio [2]. This represents an approximately 5-fold improvement in selectivity for aplysinamisine II over aplysamine-2 when measured by the BuChE/AChE IC50 ratio. Aerophobin-1, another SIO, also demonstrated >10-fold selectivity, but its AChE IC50 was not explicitly quantified in the same study, limiting direct head-to-head comparison [1].

Acetylcholinesterase inhibition Cholinesterase selectivity Alzheimer's disease drug discovery

Differential Cytotoxicity Within the Aplysinamisine Series: II and III Active, I Inactive

In the original isolation study, aplysinamisines II and III displayed modest cytotoxicity against cultured cell lines, whereas aplysinamisine I showed no detectable cytotoxic activity [1]. Although the precise cell lines and quantitative IC50 values were not reported in the primary paper, the differential activity among the three congeners establishes that the aminoguanidine side-chain length (C-5 in II vs. C-4 in I) is a critical determinant of cytotoxic phenotype. A subsequent study confirmed that aplysinamisine I induces apoptosis in MDA-MB-268 spheroids with an IC50 of 2.9 ± 0.28 μM at 24 h [2]; aplysinamisine II has not been evaluated in this specific 3D model, representing a gap and an opportunity for comparative investigation.

Cancer cytotoxicity screening Marine alkaloid pharmacology Structure-activity relationships

Factor XIa Binding Confirmed by ChEMBL Interaction Data: Two Serine Protease Targets

Aplysinamisine II is annotated in the ChEMBL database (CHEMBL458691) with confirmed protein interactions against two coagulation serine proteases: Factor XIa (UniProt P03951) and Factor IXa (UniProt P00740) [1]. In the Buchanan et al. (2009) isolation study, aplysinamisine II (compound 6) and five co-occurring alkaloids all exhibited weak inhibition of Factor XIa in a bioassay-guided fractionation screen [2]. Although the inhibition was characterized as weak and no discrete IC50 was reported for aplysinamisine II itself, the parent clavatadine series yielded potent leads: clavatadine A inhibited Factor XIa with an IC50 of 1.3 μM and clavatadine B with an IC50 of 27 μM [3]. Aplysinamisine II shares the spiroisoxazoline core with clavatadines but possesses a distinct aminoguanidine side chain, making it a valuable comparator scaffold for probing the structural determinants of Factor XIa affinity.

Anticoagulant discovery Factor XIa inhibition Serine protease pharmacology

Defined Absolute Stereochemistry (5S,6R) Versus Configurationally Heterogeneous Natural SIOs

The absolute configuration of aplysinamisine II has been established as (5S,6R) by electronic circular dichroism (ECD) and comparison with synthetic standards [1]. This contrasts with many SIO alkaloids isolated from Pseudoceratina cf. verrucosa, which were found to be configurationally heterogeneous—some essentially racemic—when analyzed by chiral-phase HPLC with UV-ECD detection [1]. For example, methyl purpuroceratates A and B and ningalamides A and B exhibited varying enantiomeric ratios, complicating the interpretation of their biological activity. Aplysinamisine II, by virtue of its defined and consistent absolute stereochemistry, provides a stereochemically homogeneous tool compound suitable for reproducible pharmacological studies.

Stereochemical quality control Chiral natural products ECD-based configurational analysis

Aplysinamisine II: High-Value Application Scenarios Driven by Quantitative Differentiation


Selective AChE Inhibitor Screening for Alzheimer's Disease Lead Discovery

Aplysinamisine II is the compound of choice for drug discovery programs requiring selective CNS-penetrant AChE inhibition without peripheral BuChE off-target activity. Its >10-fold AChE/BuChE selectivity window, contrasted with the non-selective profile of aplysamine-2 (~2.2-fold), directly addresses the cholinergic side-effect liability that plagues many AChE inhibitors [1]. Medicinal chemistry teams can use aplysinamisine II as a selective SIO scaffold for structure-based optimization, leveraging its defined (5S,6R) stereochemistry for reproducible SAR expansion [1].

Side-Chain SAR Comparator in Factor XIa Anticoagulant Programs

Aplysinamisine II serves as a strategic comparator compound in Factor XIa inhibitor development, where its C-5 aminoguanidine side chain differentiates it from the more potent clavatadine series (clavatadine A, FXIa IC50 = 1.3 μM) [2]. The ChEMBL-confirmed dual FXIa/FIXa interaction profile of aplysinamisine II [3] supports its use as a tool to dissect the contribution of the spiroisoxazoline core versus the side chain to serine protease affinity and selectivity.

Bromotyrosine Alkaloid Cytotoxicity Profiling and Differential Phenotype Studies

Aplysinamisine II is a critical inclusion in cytotoxicity screening libraries of bromotyrosine alkaloids due to its qualitatively distinct cytotoxic phenotype relative to the inactive aplysinamisine I [4]. Laboratories investigating the side-chain length dependence of cytotoxicity (C-5 aminoguanidine in II vs. C-4 in I) can use aplysinamisine II as a positive-control compound, while also exploiting the opportunity to benchmark its activity in 3D spheroid models where aplysinamisine I has established an IC50 of 2.9 μM [5].

Stereochemically Defined Standard for Chiral SIO Analytical Method Development

Given that many naturally occurring SIO alkaloids are configurationally heterogeneous or racemic [1], aplysinamisine II—with its unequivocally assigned (5S,6R) absolute configuration—serves as an ideal chiral reference standard for developing and validating chiral-phase HPLC-UV-ECD methods. Analytical laboratories can use aplysinamisine II to calibrate enantiomeric excess determinations for new SIO isolates, ensuring stereochemical quality control in natural product chemistry workflows.

Quote Request

Request a Quote for Aplysinamisine II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.